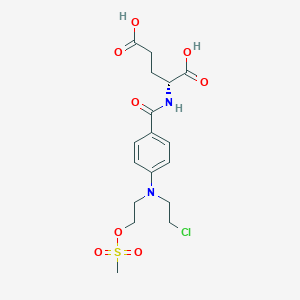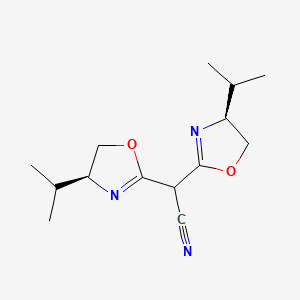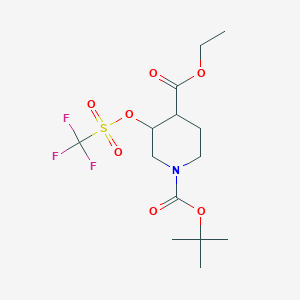
(9H-Fluoren-9-yl)methyl 4,4-difluoropiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl 4,4-difluoropiperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group and a difluoropiperidine moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 4,4-difluoropiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the fluorenylmethyl group, which is then coupled with 4,4-difluoropiperidine-1-carboxylate under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the coupling process. The exact conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction conditions, ensuring consistent quality and high yield. The process may also include purification steps such as crystallization or chromatography to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-yl)methyl 4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, can significantly influence the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylmethyl alcohols .
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-yl)methyl 4,4-difluoropiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a drug precursor.
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-yl)methyl 4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting its replication and transcription processes. The difluoropiperidine moiety can interact with enzymes, inhibiting their activity and altering metabolic pathways. These interactions can lead to various biological effects, depending on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
Fluorenylmethyl chloroformate: Used in peptide synthesis as a protecting group.
4,4-Difluoropiperidine-1-carboxylic acid: A precursor in the synthesis of various pharmaceuticals.
Fluorenone: Used in organic synthesis and as a photoinitiator.
Uniqueness
(9H-Fluoren-9-yl)methyl 4,4-difluoropiperidine-1-carboxylate is unique due to the combination of its fluorenyl and difluoropiperidine groups. This combination imparts specific chemical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C20H19F2NO2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl 4,4-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C20H19F2NO2/c21-20(22)9-11-23(12-10-20)19(24)25-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2 |
Clave InChI |
LRJLTHVADWTMAM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 6-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13666594.png)

![7-Bromopyrido[2,3-d]pyrimidine](/img/structure/B13666604.png)






![5-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13666639.png)


